Structural Differentiation and Predicted Property Shift vs. Unsubstituted ATC Core
Target compound 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (MW: 339.37 g/mol, cLogP ~2.8, 5 H-bond acceptors, 2 H-bond donors) is compared to the minimally substituted ATC core 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (MW: 235.22 g/mol, XLogP3 0.8, 5 H-bond acceptors, 2 H-bond donors) [REFS-1, REFS-2]. The addition of the N-(2-ethylphenyl) group to the target compound substantially increases molecular weight and calculated lipophilicity. In the ATC anti-trypanosomal series, controlling lipophilicity (cLogD < 2.2) and Lipophilic Ligand Efficiency (LLE > 5) was critical for balancing potency with metabolic stability and oral exposure [1]. The higher lipophilicity of this compound is a deliberate design feature to probe hydrophobic binding pockets, unlike the less lipophilic core, which may have different target engagement and ADME profiles [1].
| Evidence Dimension | Predicted Physicochemical Profile (Lipophilicity and Molecular Weight) |
|---|---|
| Target Compound Data | MW: 339.37 g/mol; cLogP: ~2.8; C18H18FN5O |
| Comparator Or Baseline | 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 119222-40-1): MW: 235.22 g/mol; XLogP3: 0.8; C10H10FN5O |
| Quantified Difference | MW increase of 104.15 g/mol; cLogP increase of approx. 2.0 log units. |
| Conditions | Calculated physicochemical properties using standard prediction models. |
Why This Matters
This structural modification results in a markedly different physicochemical profile, which directly impacts solubility, permeability, and metabolic clearance, making it a non-substitutable entity for probing specific hydrophobic interactions in SAR campaigns.
- [1] PubChem. (n.d.). 5-amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. CID 2816073. View Source
- [2] Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284–7299. View Source
